molecular formula C18H12O4 B14713980 3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one CAS No. 15346-08-4

3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one

Cat. No.: B14713980
CAS No.: 15346-08-4
M. Wt: 292.3 g/mol
InChI Key: CWHRFUHJIOHWFJ-UHFFFAOYSA-N
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Description

3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a hydroxyphenyl group and an oxopropenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as α-amylase and α-glucosidase, through competitive inhibition. This interaction is primarily influenced by hydrogen bonding and van der Waals forces . Additionally, the compound can modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Isobavachalcone: A prenylated chalcone with similar biological activities.

    3-(2-Hydroxyphenyl)propanoate: Another hydroxyphenyl derivative with distinct properties.

    3-(2-Hydroxyphenyl)hydantoin: A compound with notable antibacterial activity.

Uniqueness

3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes and modulate important signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

15346-08-4

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

3-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]chromen-4-one

InChI

InChI=1S/C18H12O4/c19-15-7-3-1-5-13(15)16(20)10-9-12-11-22-17-8-4-2-6-14(17)18(12)21/h1-11,19H

InChI Key

CWHRFUHJIOHWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)C3=CC=CC=C3O

Origin of Product

United States

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